molecular formula C7H5O5S- B1238259 4-Sulfobenzoate

4-Sulfobenzoate

Cat. No.: B1238259
M. Wt: 201.18 g/mol
InChI Key: HWAQOZGATRIYQG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Sulfobenzoate is an anionic form of 4-sulfobenzoic acid, where the sulfonic acid and carboxylic acid groups are in a para-relationship. This compound is a derivative of benzoic acid and is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .

Preparation Methods

Chemical Reactions Analysis

4-Sulfobenzoate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: It can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common reagents used in these reactions include hydrochloric acid, rare earth hydroxides, and various oxidizing and reducing agents .

Mechanism of Action

The mechanism of action of 4-Sulfobenzoate involves its ability to donate a hydron to an acceptor, acting as a Bronsted acid. This property allows it to participate in various biochemical and chemical reactions, influencing molecular targets and pathways involved in these processes .

Comparison with Similar Compounds

4-Sulfobenzoate can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its ability to act as a Bronsted acid and its applications in various fields.

Properties

IUPAC Name

4-sulfobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAQOZGATRIYQG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5O5S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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